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Introduction

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-
protein interactions in their native cellular environment.[1][2] While standard Co-IP can identify
binary interactions, confirming the existence of a stable ternary complex—where three proteins
interact simultaneously—requires a more rigorous approach. This application note provides a
detailed protocol for performing a sequential or two-step co-immunoprecipitation to validate the
formation of ternary protein complexes.[3][4][5] This method is crucial for understanding
complex biological signaling pathways and for the development of therapeutics that target
protein complexes.

Principle of the Method

Confirming a ternary complex (Protein A, Protein B, and Protein C) involves demonstrating that
all three proteins are part of a single complex. A standard Co-IP experiment might show that
Protein A interacts with Protein B, and separately that Protein A interacts with Protein C.
However, this does not prove that all three interact concurrently. A sequential
immunoprecipitation addresses this by performing two successive pull-downs.
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First, one protein of the putative complex (e.g., Protein A, often with an epitope tag) is
immunoprecipitated. The entire complex is then eluted under non-denaturing conditions. In the
second step, a different protein from the complex (e.g., Protein B) is immunoprecipitated from
the eluate of the first IP. The final immunoprecipitate is then analyzed for the presence of the
third protein (Protein C). The detection of all three proteins in the final eluate provides strong

evidence for the formation of a ternary complex.

Diagram of Ternary Complex Co-immunoprecipitation
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Caption: Workflow of a two-step Co-IP to confirm ternary complex formation.
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Experimental Protocols

This protocol is designed for cultured mammalian cells and can be adapted for other sample

types.

Materials and Reagents

Table 1: Buffer and Reagent Composition

Buffer/Reagent

Composition

Storage

PBS (Phosphate-Buffered

Saline)

137 mM NacCl, 2.7 mM KClI, 10
mM Na2HPO4, 1.8 mM
KH2PO4, pH 7.4

Room Temperature

Lysis Buffer (Non-denaturing)

50 mM Tris-HCI pH 7.4, 150
mM NaCl, 1 mM EDTA, 1%
NP-40 (or other mild
detergent), Protease and
Phosphatase Inhibitor Cocktail
(add fresh)

4°C

Wash Buffer

50 mM Tris-HCI pH 7.4, 150
mM NaCl, 0.1% NP-40

4°C

Elution Buffer (for first IP)

Competitive peptide (e.g., for
FLAG or HA tags) in Wash
Buffer, or a gentle elution
buffer with low pH (e.g., 0.1 M
glycine, pH 2.5-3.0) followed

by immediate neutralization.

4°C or -20°C

SDS-PAGE Sample Buffer
(2X)

125 mM Tris-HCI pH 6.8, 4%
SDS, 20% glycerol, 10% [3-
mercaptoethanol, 0.004%

bromophenol blue

Room Temperature

Protein A/G Beads

Agarose or magnetic beads

4°C
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Procedure

Part 1: Cell Lysis and Lysate Preparation
e Culture and treat cells as required for your experiment.
e Wash cells twice with ice-cold PBS.

o Lyse the cells by adding ice-cold Lysis Buffer. Scrape the cells and transfer the lysate to a
pre-chilled microcentrifuge tube.

 Incubate the lysate on ice for 30 minutes with occasional vortexing.
o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
o Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

o Determine the protein concentration of the lysate using a standard protein assay (e.g.,
Bradford or BCA).

Part 2: First Immunoprecipitation

Dilute the cell lysate to a final concentration of 1-2 mg/mL with Lysis Buffer.

e Pre-clearing (Optional but Recommended): Add 20 uL of Protein A/G beads to 1 mg of cell
lysate and incubate with rotation for 1 hour at 4°C. This step reduces non-specific binding.

o Centrifuge at 2,500 x g for 3 minutes at 4°C and transfer the supernatant to a new tube.

e Add the primary antibody against the first protein of interest (e.g., anti-FLAG for a FLAG-
tagged protein) to the pre-cleared lysate. The optimal antibody concentration should be
determined empirically (typically 1-5 ug per 1 mg of lysate).

 Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

e Add 20-30 pL of equilibrated Protein A/G beads and incubate with rotation for an additional
1-2 hours at 4°C.

o Collect the beads by centrifugation (2,500 x g for 3 minutes at 4°C) or using a magnetic rack.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash,
carefully remove all supernatant.

Part 3: Elution of the First Immunoprecipitate

Elute the immunoprecipitated protein complexes from the beads using a non-denaturing
elution method. For epitope-tagged proteins, incubate the beads with an excess of the
corresponding competitive peptide (e.g., 100-200 pug/mL of 3XFLAG peptide) in 100 pL of
Wash Buffer for 1-2 hours at 4°C with gentle agitation.

Separate the beads from the eluate by centrifugation or using a magnetic rack. The
supernatant contains the eluted protein complexes.

Part 4: Second Immunoprecipitation

To the eluate from the first IP, add the primary antibody against the second protein of
interest.

Incubate with gentle rotation for 2-4 hours at 4°C.

Add 20 pL of fresh, equilibrated Protein A/G beads and incubate for an additional 1-2 hours
at4°C.

Collect the beads and wash them as described in Part 2, step 8.

Part 5: Final Elution and Analysis

After the final wash, remove all supernatant.

Elute the final immunoprecipitated complexes by adding 30-50 pL of 2X SDS-PAGE Sample
Buffer and boiling for 5-10 minutes.

Analyze the eluate by Western blotting, probing for all three proteins of the putative ternary
complex.

Essential Controls
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 |sotype Control: Perform a parallel IP with a non-specific IgG antibody of the same isotype as
the primary antibody to control for non-specific binding to the beads and antibody.

» Single Protein Expression: If using overexpression systems, include controls where only one
or two of the proteins are expressed to ensure the observed interactions are not artifacts of
overexpression.

 Input Control: Before adding the first antibody, save a small fraction of the cell lysate to run
on the Western blot to confirm the presence of all three proteins in the starting material.

Data Presentation and Interpretation

The results of the sequential Co-IP should be analyzed by Western blotting. The presence of all
three proteins in the final eluate from the second IP lane, and their absence in the isotype
control lane, confirms the formation of a ternary complex. Quantitative analysis can be
performed by measuring the band intensities.

Table 2: Example Data Summary for Western Blot Analysis

Protein A Protein B Protein C .
Sample Interpretation
Detected Detected Detected
All proteins are
Input Lysate +++ +++ +++
expressed.
Protein A
1st IP Eluate ) )
) +++ ++ ++ interacts with B
(Anti-A)
and C.
2nd IP Eluate A, B, and C form
) + ++ +
(Anti-B) a complex.
Isotype IgG No non-specific
Control binding.

(+ indicates relative band intensity)

Troubleshooting
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Problem

Possible Cause

Solution

Weak or no signal for the third

protein

- The interaction is weak or
transient.- The antibody for the
second IP is interfering with
the complex.- Insufficient

amount of starting material.

- Consider cross-linking the
proteins in vivo before lysis.-
Use a different antibody
targeting a different epitope for
the second IP.- Increase the

amount of cell lysate used.

High background in control

lanes

- Incomplete washing.- Non-
specific binding to beads or

antibody.

- Increase the number of
washes or the stringency of
the Wash Buffer (e.g., increase
salt or detergent
concentration).- Pre-clear the

lysate before the first IP.

Co-elution of antibody heavy

and light chains

- SDS-PAGE elution denatures
the IP antibody.

- Use cross-linking beads to
covalently attach the antibody
to the beads, or use
specialized elution buffers that

do not release the antibody.

Conclusion

The sequential co-immunoprecipitation protocol described here provides a robust method for

confirming the formation of ternary protein complexes. Careful execution of the protocol,

including the use of appropriate controls and optimization of buffer conditions, is essential for

obtaining reliable and interpretable results. This technique is invaluable for dissecting complex

protein interaction networks and for validating targets in drug discovery programs.

Diagram of Ternary Complex Formation

Caption: A stable ternary complex of Proteins A, B, and C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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